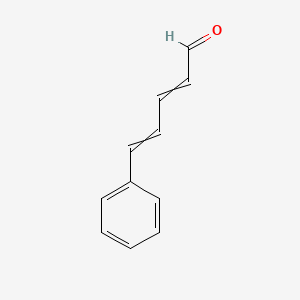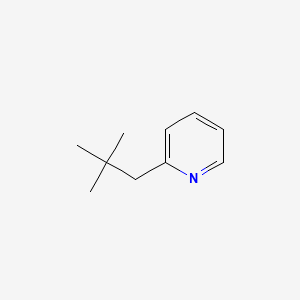
2-bromo-1-methyl-4-propylsulfinylbenzene
Overview
Description
2-bromo-1-methyl-4-propylsulfinylbenzene is an organic compound with the molecular formula C10H13BrOS It is a derivative of benzene, characterized by the presence of a bromine atom, a methyl group, and a propylsulfinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-methyl-4-propylsulfinylbenzene typically involves the introduction of the bromine, methyl, and propylsulfinyl groups onto the benzene ring through a series of chemical reactions. One common method involves the bromination of 1-methyl-4-(propylsulfinyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-methyl-4-propylsulfinylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The propylsulfinyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The propylsulfinyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide or primary amines in polar solvents like ethanol or water.
Oxidation: Hydrogen peroxide or peracids in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
2-bromo-1-methyl-4-propylsulfinylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-methyl-4-propylsulfinylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and the propylsulfinyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles, leading to the formation of various derivatives. Additionally, the propylsulfinyl group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-methyl-4-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of a propylsulfinyl group.
2-Bromo-1-methyl-4-(ethylsulfinyl)benzene: Similar structure but with an ethylsulfinyl group instead of a propylsulfinyl group.
2-Bromo-1-methyl-4-(propylthio)benzene: Similar structure but with a propylthio group instead of a propylsulfinyl group.
Uniqueness
2-bromo-1-methyl-4-propylsulfinylbenzene is unique due to the presence of the propylsulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The propylsulfinyl group can undergo specific redox reactions, making this compound valuable in various synthetic and research applications .
Properties
Molecular Formula |
C10H13BrOS |
|---|---|
Molecular Weight |
261.18 g/mol |
IUPAC Name |
2-bromo-1-methyl-4-propylsulfinylbenzene |
InChI |
InChI=1S/C10H13BrOS/c1-3-6-13(12)9-5-4-8(2)10(11)7-9/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
KHPFIJKWPKTMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)C1=CC(=C(C=C1)C)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Methyl-4-[2-(3-methyl-4-nitrophenoxy)ethyl]piperazine](/img/structure/B8651689.png)



![1-[(Methylsulfanyl)methyl]-2-nitrobenzene](/img/structure/B8651708.png)
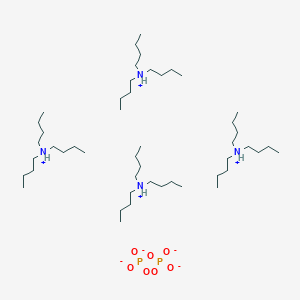
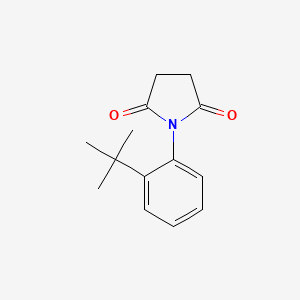

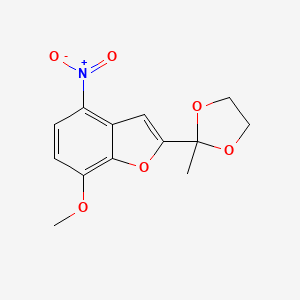

![N-[5-Methyl-2-(propylsulfonyl)phenyl]acetamide](/img/structure/B8651744.png)

